N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide
Overview
Description
N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide, also known as CI-994, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. CI-994 is a member of the benzamide class of histone deacetylase (HDAC) inhibitors, which work by inhibiting the activity of HDAC enzymes that regulate gene expression.
Mechanism of Action
N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide works by inhibiting the activity of HDAC enzymes, which play a critical role in regulating gene expression. HDAC enzymes remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC activity, this compound leads to the accumulation of acetylated histones, which can lead to the activation of genes that are involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing cell cycle arrest, apoptosis, and differentiation, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. This compound has also been shown to modulate the expression of a number of genes that are involved in cancer progression and metastasis.
Advantages and Limitations for Lab Experiments
N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective option for screening studies. This compound has also been shown to have activity against a variety of cancer cell lines, making it a versatile tool for studying cancer biology. However, this compound also has some limitations for lab experiments, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Future Directions
There are a number of future directions for the study of N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide and other HDAC inhibitors. One area of focus is the development of more selective HDAC inhibitors that target specific isoforms of the enzyme. This could lead to more effective cancer therapies with fewer side effects. Another area of interest is the combination of HDAC inhibitors with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is a need for more research into the mechanisms of action of HDAC inhibitors, which could lead to the development of new therapeutic targets for cancer treatment.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide has been extensively studied for its potential use in cancer therapy. HDAC inhibitors like this compound have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making them promising candidates for cancer treatment. This compound has been shown to have activity against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-3-(2-methylpropanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-10(2)16(22)19-12-5-3-4-11(8-12)17(23)20-13-6-7-14(18)15(9-13)21(24)25/h3-10H,1-2H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELWJQFFRMJVAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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